molecular formula C7H12O2 B1367402 3-Cyclobutylpropanoic acid CAS No. 4415-84-3

3-Cyclobutylpropanoic acid

Cat. No. B1367402
CAS RN: 4415-84-3
M. Wt: 128.17 g/mol
InChI Key: VNCXJXZUMVHKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08258134B2

Procedure details

2-Cyclobutylmethyl-malonic acid (1.20 g, 6.9 mmol) was heated at 195° C. for 2 h. After this time, the resulting brown solution was cooled to 25° C. and diluted with a 90/10 methylene chloride/methanol solution (50 mL). The organics were then washed with a saturated aqueous sodium chloride solution, concentrated in vacuo and azeotroped with acetonitrile (2×10 mL) to afford 3-cyclobutyl-propionic acid (770 mg, 85%) as brown oil. The material was used without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
methylene chloride methanol
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:5][CH:6](C(O)=O)[C:7]([OH:9])=[O:8])[CH2:4][CH2:3][CH2:2]1>C(Cl)Cl.CO>[CH:1]1([CH2:5][CH2:6][C:7]([OH:9])=[O:8])[CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(CCC1)CC(C(=O)O)C(=O)O
Step Two
Name
methylene chloride methanol
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organics were then washed with a saturated aqueous sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with acetonitrile (2×10 mL)

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.